Casticin is a naturally occurring flavonoid, specifically a methoxylated flavonol, with the chemical formula and a molecular weight of approximately 362.34 g/mol. It is primarily isolated from various plant species, including Vitex agnus-castus, Artemisia annua, and Vitex trifolia . The structure of casticin features multiple methoxy groups replacing hydroxyl groups on the flavonoid backbone, which contributes to its unique biological properties .
Casticin exhibits a wide range of biological activities:
Casticin can be synthesized through several methods:
Casticin has potential applications in various fields:
Research on casticin has revealed important interactions with cellular pathways:
Several compounds share structural or functional similarities with casticin. Here’s a comparison highlighting its uniqueness:
Compound | Structure Type | Key Activities | Unique Features |
---|---|---|---|
Quercetin | Flavonoid | Antioxidant, anti-inflammatory | More hydroxyl groups than casticin |
Luteolin | Flavonoid | Anticancer, anti-inflammatory | Less methoxylation |
Apigenin | Flavonoid | Antioxidant, anticancer | Different substitution pattern |
Rutin | Glycoside of quercetin | Antioxidant, vascular protective | Contains a sugar moiety |
Casticin stands out due to its specific methoxylation pattern that enhances its bioavailability and therapeutic potential compared to these similar compounds.
Casticin demonstrates potent antineoplastic properties through multiple interconnected mechanisms that collectively contribute to its anticancer efficacy. The compound's ability to induce programmed cell death, modulate epigenetic landscapes, disrupt DNA topology, and arrest cell cycle progression establishes it as a promising therapeutic agent for various malignancies [4] [5] [6].
The intrinsic apoptotic pathway represents one of the primary mechanisms through which casticin exerts its antineoplastic effects. Casticin specifically targets the Bcl-2 family of proteins, which serve as critical regulators of mitochondrial outer membrane permeabilization and subsequent apoptotic cell death [4] [7] [8].
Research demonstrates that casticin treatment results in a significant upregulation of the pro-apoptotic protein Bax while simultaneously downregulating the anti-apoptotic protein Bcl-2 [4] [8]. This altered Bcl-2/Bax ratio facilitates mitochondrial permeability transition, leading to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol [4] [9]. The cytosolic cytochrome c subsequently binds to apoptotic protease activating factor-1 (Apaf-1), forming the apoptosome complex that activates caspase-9, which in turn activates downstream effector caspases including caspase-3 [7].
In pancreatic cancer PANC-1 cells, casticin induced apoptosis through upregulation of Bax protein expression and downregulation of Bcl-2 protein expression, accompanied by cleavage of caspase-3 [4]. Similar mechanisms were observed in cervical cancer cells, where casticin treatment led to Bax upregulation while Bcl-xL and X-linked inhibitor of apoptosis protein (XIAP) were downregulated, with no significant change in Bcl-2 expression under the same treatment conditions [8].
The mitochondrial pathway activation by casticin also involves the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS) [9] [8]. This creates a positive feedback loop where ROS production further destabilizes mitochondrial membranes, enhancing cytochrome c release and amplifying the apoptotic signal [9].
Casticin exerts significant epigenetic effects through the targeted inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns during cellular division [10] [11] [12]. This mechanism represents a novel approach to cancer therapy by reversing aberrant methylation patterns that silence tumor suppressor genes.
Studies have demonstrated that casticin treatment results in dose-dependent downregulation of DNMT1 at both mRNA and protein levels [11]. In MGC803 gastric cancer cells, casticin treatment at concentrations of 1, 10, and 30 μM significantly reduced DNMT1 mRNA and protein expression in a concentration-dependent manner [11]. The compound also inhibited DNMT1 enzyme activity by approximately 71.6%, leading to a 39% reduction in global cellular DNA methylation levels [10].
The functional consequences of DNMT1 inhibition include the reactivation of tumor suppressor genes through promoter demethylation. Specifically, casticin treatment increased the mRNA and protein levels of the tumor suppressor gene reversion-inducing-cysteine-rich protein with kazal motifs (RECK) in gastric cancer cells, associated with a 31% decrease in RECK promoter methylation levels [10]. This reactivation of RECK contributes to casticin's anti-metastatic properties by inhibiting matrix metalloproteinases.
In hepatocellular carcinoma cells, casticin demonstrated the ability to inhibit stemness characteristics by suppressing DNMT1 activation and expression [10] [12]. The treatment reduced CD44-positive cell populations, CD44 protein levels, and the expression of stemness biomarkers including EpCAM, Bmi, Nanog, and Oct4 [12]. Additionally, casticin upregulated microRNA-148a-3p expression, which is normally suppressed by DNMT1-mediated hypermethylation [12].
The epigenetic effects of casticin extend to cancer stem-like cells, where DNMT1 activity is typically elevated compared to non-stem cancer cells [10]. In cervical cancer stem-like cells derived from HeLa cells, casticin treatment reduced DNMT1 enzyme activity, mRNA levels, and stemness markers including CD133, CD44, Nanog, and Sox2 [10]. This targeting of cancer stem cells is particularly significant given their role in tumor recurrence, metastasis, and therapeutic resistance.
While specific direct evidence for casticin's interaction with topoisomerase IIα remains limited in the literature, the compound's ability to induce DNA damage and genomic instability suggests potential involvement with DNA topological enzymes. Topoisomerase IIα plays a crucial role in DNA replication, transcription, and chromosome segregation by creating transient double-strand breaks to relieve topological strain [13] [14].
Cancer cells frequently exhibit altered topoisomerase IIα expression and activity, making this enzyme an attractive therapeutic target [13] [15]. The enzyme's dysfunction can activate cell cycle checkpoints, resulting in arrest at either the G2 phase or metaphase of mitosis [16]. Casticin's demonstrated ability to induce G2/M cell cycle arrest may involve interference with topoisomerase IIα function, although direct mechanistic studies are needed to confirm this relationship.
The genomic instability induced by casticin treatment has been observed in various cancer cell lines, where DNA damage markers and chromosomal aberrations increase following treatment [5]. This genomic instability contributes to the compound's antineoplastic effects by triggering DNA damage checkpoints and subsequent apoptotic cell death [5] [6].
Casticin consistently demonstrates the ability to induce cell cycle arrest at the G2/M checkpoint across multiple cancer cell types, representing a fundamental mechanism of its antineoplastic activity [4] [5] [6] [17]. This arrest prevents cancer cells from completing mitosis, ultimately leading to apoptotic cell death.
The G2/M checkpoint serves as a critical quality control mechanism that monitors DNA integrity and ensures proper chromosome segregation before mitosis proceeds [18] [19]. During the G2 phase, CDK1 kinase remains inactive through phosphorylation at Tyr-15 by Wee1-like protein kinase [18]. Cell cycle progression requires the phosphatase Cdc25 to dephosphorylate and activate CDK1, allowing formation of the active cyclin B1-CDK1 complex that promotes entry into mitosis [18] [19].
Casticin treatment disrupts this normal progression by interfering with the cyclin B1-CDK1 complex formation and activation [4] [17]. In pancreatic cancer cells, casticin arrested the cell cycle at G2/M phase while simultaneously inducing apoptosis through the Bcl-2/Bax pathway [4]. The compound's effects on cell cycle progression involve upregulation of cyclin-dependent kinase inhibitors, particularly p21 and p27, which bind to and inhibit cyclin-CDK complexes [5].
The molecular mechanisms underlying casticin-induced G2/M arrest also involve the p53 tumor suppressor pathway in cells with functional p53 [20] [17]. Casticin treatment can upregulate p53 levels and enhance its transcriptional activity, leading to increased expression of p21 and subsequent cell cycle arrest [20]. However, casticin also demonstrates efficacy in p53-deficient cancer cells, indicating p53-independent mechanisms of cell cycle control [9] [21].
In colon cancer Colo 205 cells, casticin induced G2/M cell cycle arrest when cells were incubated with 40 μM for 12-24 hours [5]. The arrest was accompanied by increased expression of p27 and decreased levels of cyclin-dependent kinase inhibitor 1A (CDKN1A) and p21 proteins [5]. These findings suggest that casticin's cell cycle effects involve complex regulatory networks that may vary depending on the cellular context and cancer type.
The therapeutic potential of casticin extends beyond its direct antineoplastic effects to include significant synergistic interactions with established cancer therapies. These synergistic effects enhance treatment efficacy while potentially reducing the required doses of conventional chemotherapeutic agents.
Casticin demonstrates remarkable ability to sensitize cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis through selective upregulation of death receptor 5 (DR5) [22] [23] [24] [25]. This synergistic interaction represents a significant therapeutic advantage, as TRAIL-based therapies show promise due to their selective toxicity toward cancer cells while sparing normal cells.
TRAIL induces apoptosis by binding to death receptors DR4 and DR5 on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8 [22] [26]. However, many cancer cells develop resistance to TRAIL through various mechanisms, including insufficient death receptor expression or overexpression of anti-apoptotic proteins [22].
Casticin specifically upregulates DR5 expression without significantly affecting DR4 or decoy receptors (DcR1 and DcR2) [22] [23] [25]. In hepatocellular carcinoma cells, casticin increased DR5 protein levels at the cell surface while having no effect on DR4 expression [23]. Flow cytometry analysis confirmed this selective DR5 upregulation in Hep G2 cells following casticin treatment [23].
The mechanism underlying casticin-induced DR5 upregulation involves the ROS-endoplasmic reticulum (ER) stress-CHOP pathway [24]. Casticin treatment generates reactive oxygen species, which activate ER stress responses and subsequent upregulation of CCAAT/enhancer binding protein homologous protein (CHOP) [24]. CHOP then acts as a transcription factor to enhance DR5 gene expression [24]. Gene silencing of CHOP significantly attenuated casticin-induced DR5 upregulation and apoptosis, confirming the importance of this pathway [24].
The functional significance of DR5 upregulation is demonstrated by the enhanced sensitivity to TRAIL-induced apoptosis in casticin-pretreated cells [22] [24]. In colon cancer cells, subtoxic concentrations of casticin significantly potentiated TRAIL-induced cytotoxicity and apoptosis [22]. The use of DR5/Fc chimera protein, a blocking antibody, effectively attenuated the induction of apoptosis by casticin, confirming the essential role of DR5 in this synergistic effect [23].
Casticin also enhances TRAIL sensitivity by downregulating cell survival proteins that normally protect cancer cells from apoptosis [22] [25]. These include cellular FLICE-like inhibitory protein (cFLIP), Bcl-2, XIAP, and survivin [22] [24]. The simultaneous upregulation of pro-apoptotic signals through DR5 and downregulation of anti-apoptotic proteins creates a favorable environment for TRAIL-induced cell death [22].
Reactive oxygen species generation represents a central mechanism through which casticin enhances the efficacy of other therapeutic interventions [9] [27] [28]. The compound's ability to induce oxidative stress not only contributes to its direct antineoplastic effects but also sensitizes cancer cells to conventional chemotherapeutic agents.
Casticin treatment results in dose-dependent increases in intracellular ROS levels across various cancer cell types [9] [8] [28]. In cervical cancer HeLa cells, casticin markedly increased intracellular ROS levels and induced sustained activation of c-Jun N-terminal kinase (JNK) and c-Jun protein [9] [28]. The ROS generation by casticin appears to be selective for cancer cells, as normal human peripheral blood mononuclear cells and embryonic kidney epithelium 293 cells showed no significant ROS induction or apoptosis [9] [28].
The ROS-mediated effects of casticin involve multiple downstream signaling pathways that amplify therapeutic responses [9] [28]. ROS activate the JNK signaling pathway, leading to sustained JNK phosphorylation and subsequent apoptotic cell death [9] [28]. Pre-treatment with N-acetylcysteine, a ROS scavenger, effectively attenuated casticin-induced apoptosis, confirming the essential role of ROS in the compound's mechanism of action [9] [8].
ROS generation by casticin also contributes to mitochondrial dysfunction and enhanced cytochrome c release [8]. The oxidative stress disrupts mitochondrial membrane potential, facilitating the permeabilization of the outer mitochondrial membrane and release of pro-apoptotic factors [8]. This creates a positive feedback loop where mitochondrial dysfunction generates additional ROS, further amplifying the apoptotic signal.
The chemosensitization effects of casticin through ROS generation extend to the enhancement of DNA damage responses [5]. Oxidative stress can directly damage DNA through the formation of oxidative DNA lesions, while also interfering with DNA repair mechanisms [5]. This dual effect enhances the cytotoxicity of DNA-damaging chemotherapeutic agents and reduces the likelihood of acquired resistance.
In osteosarcoma cells, casticin induced ferroptosis through iron overload and ROS production mediated by heme oxygenase-1 (HMOX1) and the autophagy-related proteins LC3 and NCOA4 [27]. This mechanism represents another pathway through which ROS generation contributes to cancer cell death and potential chemosensitization effects [27].
Casticin exhibits significant anti-inflammatory and immunomodulatory activities that complement its antineoplastic effects. These properties are particularly relevant in the context of cancer therapy, where chronic inflammation contributes to tumor progression, metastasis, and therapeutic resistance.
Nuclear factor kappa B (NF-κB) represents one of the primary targets of casticin's anti-inflammatory activity [29] [30] [31]. NF-κB serves as a master regulator of inflammatory responses, controlling the transcription of numerous pro-inflammatory genes including cytokines, chemokines, and adhesion molecules [29] [30].
Casticin demonstrates potent inhibitory effects on NF-κB activation through multiple mechanisms [29] [30] [32]. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, casticin significantly inhibited nuclear translocation of the NF-κB subunit p65 [30]. Western blot analysis revealed that casticin treatment decreased the phosphorylation of inhibitor of kappa B alpha (IκBα), which normally leads to NF-κB release and nuclear translocation [29] [30].
The molecular mechanism of NF-κB inhibition by casticin involves interference with the classical NF-κB activation pathway [29] [32]. Under inflammatory conditions, IκBα becomes phosphorylated and degraded, allowing NF-κB dimers to translocate to the nucleus and activate target gene transcription [29]. Casticin treatment prevents this process by maintaining IκBα in its non-phosphorylated state, thereby sequestering NF-κB in the cytoplasm [29].
Confocal microscopy studies have confirmed that casticin suppresses the nuclear translocation of NF-κB in a time- and dose-dependent manner [32]. In fibroblast-like synoviocytes treated with LPS to model rheumatoid arthritis, casticin treatment resulted in decreased NF-κB concentration in the nucleus compared to cytoplasmic levels [32].
The functional consequences of NF-κB inhibition by casticin include reduced expression of inflammatory mediators [30] [31]. In LPS-stimulated macrophages, casticin treatment decreased the production of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) [30]. The compound also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide and prostaglandin E2 [30] [31].
In osteoarthritis chondrocytes stimulated with IL-1β, casticin prevented NF-κB activation and significantly improved cell viability [31]. The treatment suppressed the levels of TNF-α and IL-6, as well as decreased production of matrix metalloproteinases MMP-3 and MMP-13, and aggrecanases ADAMTS-4 and ADAMTS-5 [31]. These effects demonstrate casticin's potential therapeutic value in inflammatory joint diseases.
The NF-κB pathway inhibition by casticin also extends to cancer-related inflammatory processes [29] [33]. In osteoclastogenesis, casticin significantly inhibited the phosphorylation levels of NF-κB and IκBα, leading to downregulation of Bcl-2 expression and reduced osteoclast differentiation [29]. This suggests potential applications in bone-related malignancies and cancer-induced bone disease.
Macrophages represent primary targets of casticin's immunomodulatory effects, with the compound demonstrating significant ability to regulate both pro-inflammatory and anti-inflammatory cytokine production [30] [34] [32]. This balanced modulation of macrophage function contributes to resolution of inflammatory responses while maintaining immune surveillance capabilities.
Casticin treatment of LPS-stimulated macrophages results in comprehensive suppression of pro-inflammatory cytokine production [30]. In RAW264.7 cells, casticin at concentrations ranging from 0.3 to 10 μM inhibited the levels of nitric oxide and prostaglandin E2, while decreasing the production of TNF-α, IL-1β, and IL-6 [30]. The compound also suppressed iNOS and COX-2 expression levels in a concentration-dependent manner [30].
The regulation of cytokine production by casticin involves transcriptional control mechanisms [30] [32]. Real-time PCR analysis revealed that casticin significantly suppressed the mRNA expression of inflammatory cytokines and chemokines including IL-1β, IL-6, TNF-α, IL-8, CCL5, MCP-1, IL-17F, and CCL26 in IL-1β-stimulated A549 lung epithelial cells [35]. However, the compound did not significantly modulate IL-17A, CCL11, CCL17, or CCL24 gene expression, indicating selectivity in its anti-inflammatory effects [35].
Casticin demonstrates the ability to simultaneously promote anti-inflammatory responses while suppressing pro-inflammatory signals [32]. In a rheumatoid arthritis model using fibroblast-like synoviocytes, casticin significantly increased the expression of the anti-inflammatory cytokine IL-10 while inhibiting TNF-α production [32]. The compound activated the protein kinase C (PKC)-NF-κB pathway to enhance IL-10 production, which then mediated the suppression of TNF-α through a negative feedback mechanism [32].
The IL-10-mediated anti-inflammatory effects of casticin involve transcriptional regulation rather than post-translational modifications [32]. Treatment with the protein synthesis inhibitor cycloheximide did not affect the casticin-induced suppression of TNF-α, indicating that the effect occurs at the mRNA level rather than through protein degradation [32]. The use of IL-10 neutralizing antibodies significantly diminished the inhibitory effect of casticin on TNF-α, confirming the central role of IL-10 in this regulatory pathway [32].
Macrophage phenotype modulation represents another important aspect of casticin's immunomodulatory activity [30] [34]. The compound's ability to promote M2 (alternatively activated) macrophage characteristics while suppressing M1 (classically activated) pro-inflammatory responses contributes to resolution of inflammatory processes [30]. This includes increased expression of anti-inflammatory markers and enhanced tissue repair functions.
The clinical significance of casticin's cytokine regulation extends to various inflammatory diseases [30] [31] [32]. In addition to its effects in rheumatoid arthritis models, casticin has shown efficacy in allergic airway inflammation, osteoarthritis, and neuroinflammatory conditions [31] [36] [37]. The compound's ability to modulate macrophage cytokine production while maintaining immune function makes it an attractive candidate for treating inflammatory diseases where complete immunosuppression would be counterproductive.